![molecular formula C14H11Cl2N5S B12154227 3-[(2,4-Dichlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12154227.png)
3-[(2,4-Dichlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(2,4-Dichlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyridine ring, and a dichlorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form 2,4-dichlorobenzylthiourea. This intermediate is then reacted with 3-pyridylhydrazine to form the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Research has indicated that compounds containing the triazole ring exhibit significant biological activities. Notably, 3-[(2,4-Dichlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine has shown promising results in various studies:
- Antimicrobial Activity : The compound demonstrates efficacy against a range of bacterial and fungal strains. For instance, it has been tested against Mycobacterium tuberculosis and shown potential as an antifungal agent against Candida species .
- Mechanism of Action : Interaction studies reveal that the compound may inhibit specific enzymes or disrupt cellular processes in target organisms. Understanding these interactions is crucial for elucidating its therapeutic potential.
Case Studies
Several studies have documented the applications of this compound in various contexts:
- Antitubercular Activity : A study focused on synthesizing derivatives of triazoles showed that certain modifications led to increased efficacy against multidrug-resistant strains of Mycobacterium tuberculosis .
- Antifungal Efficacy : Research on pyridine-sulfonamide derivatives indicated that compounds with similar structural motifs exhibited superior antifungal properties compared to traditional treatments like fluconazole .
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and pyridine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dichlorophenyl)methylthio]-1,2,4-triazole
- 5-(3-Pyridyl)-1,2,4-triazole-4-ylamine
- 2,4-Dichlorophenyl-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-[(2,4-Dichlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dichlorophenyl and pyridyl groups enhances its versatility in various applications.
Biological Activity
The compound 3-[(2,4-Dichlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine is a notable member of the triazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. Its structure features a triazole ring, a pyridine moiety, and a dichlorophenyl group, which together enhance its pharmacological profile. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H11Cl2N5S with a molecular weight of 352.2 g/mol. The structural components include:
- Triazole ring : Known for its ability to form hydrogen bonds and participate in various chemical reactions.
- Pyridine moiety : Contributes to the compound's interaction with biological targets.
- Dichlorophenyl group : Enhances lipophilicity and biological activity.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a broad-spectrum antimicrobial effect. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Activity
In vitro studies have assessed the antiproliferative effects of this triazole derivative on several cancer cell lines. The compound exhibited significant cytotoxicity against cancer cells by inducing apoptosis and inhibiting cell proliferation. Notably, it has been associated with antiangiogenic activity, which is crucial for preventing tumor growth by inhibiting blood vessel formation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
A549 (Lung Cancer) | 10.5 | Inhibition of tubulin polymerization |
HeLa (Cervical Cancer) | 12.0 | Disruption of cell cycle |
Anti-inflammatory Activity
The compound also demonstrated the ability to modulate cytokine release in peripheral blood mononuclear cells. It was found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory cytokines like IL-10.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the pyridine moiety via nucleophilic substitution.
- Final modifications to incorporate the dichlorophenyl and methylthio groups.
Case Studies
Several studies have explored the biological efficacy of this compound:
- Antimicrobial Evaluation : A comprehensive study tested various derivatives against clinical isolates of bacteria and fungi. The results indicated that modifications to the triazole ring significantly enhanced antimicrobial potency.
- Cancer Cell Line Studies : In a series of experiments on different cancer cell lines (e.g., MCF-7 and A549), the compound was shown to inhibit cell growth effectively and induce apoptosis through mitochondrial pathways.
- Cytokine Modulation : Research involving cytokine release assays demonstrated that treatment with this triazole derivative could significantly alter inflammatory responses in immune cells.
Properties
Molecular Formula |
C14H11Cl2N5S |
---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H11Cl2N5S/c15-11-4-3-10(12(16)6-11)8-22-14-20-19-13(21(14)17)9-2-1-5-18-7-9/h1-7H,8,17H2 |
InChI Key |
SHHSZQPOIPNSLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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